molecular formula C19H24N4O B2718284 N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2176201-47-9

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2718284
CAS RN: 2176201-47-9
M. Wt: 324.428
InChI Key: NAUDSTWUHDGBNA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as DMPP, is a chemical compound that belongs to the piperidine family. DMPP has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research has explored the molecular interactions of related compounds with receptors, providing insights into the conformational analysis and pharmacophore models that could inform the development of antagonists for specific receptors. For example, studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have identified distinct conformations influencing receptor binding, offering a basis for understanding the steric and electrostatic requirements for receptor antagonism or inverse agonism activities (Shim et al., 2002).

Development of Antimyotonic Agents

Constrained analogues of tocainide, sharing structural motifs with the compound of interest, have been designed as potent skeletal muscle sodium channel blockers, showcasing a significant step toward developing new antimyotonic agents. These findings highlight the therapeutic potential of such compounds in treating conditions characterized by muscle stiffness or spasms (Catalano et al., 2008).

Antimicrobial Evaluation

Synthetic efforts on novel pyridine derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxobutanamide, have extended to evaluating antimicrobial activities, underscoring the importance of these compounds in addressing the need for new antimicrobial agents. Such studies open pathways for the development of drugs capable of combating resistant microbial strains (Othman, 2013).

Synthesis and Biological Screening

Research into the synthesis of derivatives of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has provided valuable insights into their potential biological applications. For instance, the exploration of sulfonamides and alkylated piperazine derivatives for antibacterial, antifungal, and anthelmintic activity, as well as their utility in latent fingerprint analysis, demonstrates the versatile potential of these compounds in therapeutic and forensic applications (Khan et al., 2019).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-9-14(2)11-17(10-13)20-19(24)16-5-4-8-23(12-16)18-7-6-15(3)21-22-18/h6-7,9-11,16H,4-5,8,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUDSTWUHDGBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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